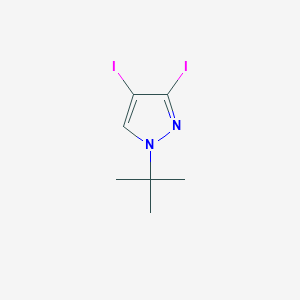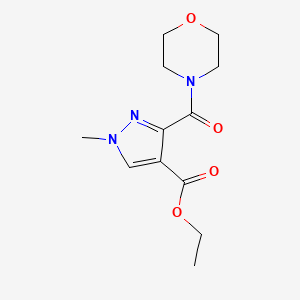![molecular formula C8H5BrF3N3 B10903311 2-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10903311.png)
2-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the second position, a methyl group at the fifth position, and a trifluoromethyl group at the seventh position on the pyrazolo[1,5-a]pyrimidine ring. The unique structural features of this compound make it an interesting subject for research in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones in acetonitrile . This reaction proceeds efficiently under mild conditions, yielding the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction, reducing reaction times and improving yields . Additionally, the use of environmentally friendly solvents and reagents is encouraged to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds with aryl or alkyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of a base and a suitable solvent, such as dimethylformamide or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are used in the presence of a suitable solvent, such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.
Scientific Research Applications
2-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation and cancer progression.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel fluorescent materials with tunable photophysical properties.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 2-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of downstream targets involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with additional nitrogen atoms in the ring system, exhibiting different biological activities.
Uniqueness
2-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the trifluoromethyl group at the seventh position, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C8H5BrF3N3 |
|---|---|
Molecular Weight |
280.04 g/mol |
IUPAC Name |
2-bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H5BrF3N3/c1-4-2-5(8(10,11)12)15-7(13-4)3-6(9)14-15/h2-3H,1H3 |
InChI Key |
GIYKPHVOTABYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-bromo-2-ethoxyphenyl)-6-iodo-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B10903229.png)
![3-bromo-N'-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]benzohydrazide](/img/structure/B10903230.png)

![2-(3-Bromoanilino)-N'~1~-[(E)-1-(3-pyridyl)methylidene]propanohydrazide](/img/structure/B10903255.png)

![2-[(2-chlorophenyl)carbonyl]-N-cyclopropylhydrazinecarbothioamide](/img/structure/B10903257.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-2-(4-butoxyphenoxy)acetohydrazide](/img/structure/B10903268.png)

![N,N'-ethane-1,2-diylbis[N-benzyl-2-(2,4-dichlorophenoxy)acetamide]](/img/structure/B10903275.png)

![2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine](/img/structure/B10903279.png)
![4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10903297.png)
![2-[(5-{(Z)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B10903302.png)
![6-({4-[(6-Chloropyridazin-3-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B10903312.png)
